molecular formula C13H12N2O B181322 N-(2-aminophényl)benzamide CAS No. 721-47-1

N-(2-aminophényl)benzamide

Numéro de catalogue: B181322
Numéro CAS: 721-47-1
Poids moléculaire: 212.25 g/mol
Clé InChI: RFDVMOUXHKTCDO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le N-(2-aminophényl)benzamide est un composé chimique qui a suscité un intérêt considérable dans les domaines de la chimie médicinale et de la recherche pharmaceutique. Ce composé est connu pour son rôle d'inhibiteur des histone désacétylases (HDAC), des enzymes impliquées dans la régulation de l'expression des gènes. L'inhibition des HDAC a été associée à des activités antiprolifératives et antifibrotiques, faisant du this compound un candidat prometteur pour des applications thérapeutiques .

Applications De Recherche Scientifique

N-(2-aminophenyl)benzamide has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

N-(2-aminophenyl)benzamide primarily targets histone deacetylases (HDACs), specifically HDAC1 and HDAC2 . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell proliferation and differentiation, making HDACs a significant target in cancer research .

Mode of Action

N-(2-aminophenyl)benzamide functions as an inhibitor of HDACs. It contains a zinc-binding group linked to various cap groups, including the amino acids pyroglutamic acid and proline . This structure allows the compound to bind to HDAC1 and HDAC2, inhibiting their activity at nanomolar concentrations .

Biochemical Pathways

The inhibition of HDAC1 and HDAC2 by N-(2-aminophenyl)benzamide affects the acetylation state of histones, leading to changes in gene expression. One notable effect is the downregulation of EGFR mRNA and protein expression . EGFR is a protein involved in stimulating cell growth, and its downregulation can help control the proliferation of cancer cells .

Pharmacokinetics

It’s worth noting that the compound’s ability to inhibit hdac1 and hdac2 at nanomolar concentrations suggests a high potency .

Result of Action

N-(2-aminophenyl)benzamide exhibits antiproliferative activity at micromolar concentrations against A549 and SF268 cancer cell lines . This antiproliferative activity is likely due to the compound’s inhibition of HDAC1 and HDAC2 and the subsequent changes in gene expression .

Safety and Hazards

The safety information for “N-(2-aminophenyl)benzamide” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Une méthode efficace pour synthétiser le N-(2-aminophényl)benzamide implique la réaction du 2-aminobenzamide avec le chlorure de benzoyle en conditions basiques. Cette réaction nécessite généralement un solvant tel que le dichlorométhane et une base comme la triéthylamine pour faciliter la formation de la liaison amide .

Une autre méthode implique l'utilisation d'isocyanate de phényle, qui réagit avec le this compound pour former des amides secondaires. Ce processus implique une addition nucléophile/intra-moléculaire séquentielle suivie d'une transamidation. La réaction est connue pour son économie atomique et sa praticité, ce qui la rend adaptée aux applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Le N-(2-aminophényl)benzamide subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

    Réduction : Les réactions réductrices peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium.

    Substitution : Le this compound peut participer à des réactions de substitution nucléophile, où le groupe amino est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

    Oxydation : Permanganate de potassium en milieu acide.

    Réduction : Hydrure de lithium aluminium dans l'éther anhydre.

    Substitution : Agents halogénants tels que le chlorure de thionyle pour convertir le groupe amino en halogénure.

Principaux produits formés

    Oxydation : Formation de dérivés nitro ou hydroxyle correspondants.

    Réduction : Formation de dérivés amines.

    Substitution : Formation de benzamides halogénés.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

Le principal mécanisme d'action du this compound implique l'inhibition des enzymes HDAC de classe I, en particulier HDAC1 et HDAC2. En se liant au site actif de ces enzymes, le composé empêche la désacétylation des protéines histones, conduisant à une accumulation d'histones acétylées. Cela entraîne le relâchement de la structure de la chromatine et l'activation subséquente de la transcription des gènes. Le composé a été montré pour réguler à la baisse l'expression de l'ARNm et de la protéine du récepteur du facteur de croissance épidermique (EGFR), contribuant à ses effets antiprolifératifs .

Comparaison Avec Des Composés Similaires

Le N-(2-aminophényl)benzamide est unique en raison de son inhibition spécifique des HDAC de classe I et de ses activités antiprolifératives et antifibrotiques doubles. Les composés similaires comprennent :

    Chidamide : Un autre inhibiteur des HDAC benzamide approuvé pour le traitement du cancer.

    Vorinostat : Un inhibiteur des HDAC à base d'acide hydroxamique avec une inhibition des HDAC plus large.

    Romidepsin : Un inhibiteur des HDAC de type peptide cyclique avec une activité puissante contre HDAC1 et HDAC2.

Ces composés partagent la caractéristique commune de l'inhibition des HDAC mais diffèrent par leurs structures chimiques, leur spécificité et leurs applications thérapeutiques .

Propriétés

IUPAC Name

N-(2-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDVMOUXHKTCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353948
Record name N-(2-aminophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721-47-1
Record name N-(2-aminophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminophenyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.62 g (10 mmole) of N,N′-carbonyldiimidazole were added to a dimethyl sulfoxide (10 ml) solution including 1.12 g (10 mmole) of benzoic acid, followed by stirring at room temperature for 1 hour. After the addition of 2.16 g (20 mmole, 2 equivalents) of 1,2-phenylenediamine, 1.9 ml of trifluoroacetic acid were added dropwise at room temperature. After reaction had been further carried out at room temperature for 15 hours, a post-treatment was performed in the same manner as in Example 6 to obtain 1.27 g (yield: 59%) of N-(2-aminophenyl)benzamide.
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
2.16 g
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-aminophenyl)benzamide
Reactant of Route 3
N-(2-aminophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-aminophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-aminophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-aminophenyl)benzamide
Customer
Q & A

Q1: What is N-(2-aminophenyl)benzamide primarily known for in the scientific literature?

A1: N-(2-aminophenyl)benzamide is a chemical scaffold often incorporated into molecules designed to inhibit histone deacetylases (HDACs) [, , , , ]. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones.

Q2: How does inhibiting HDACs relate to anticancer activity?

A2: Dysregulation of HDAC activity has been linked to the development and progression of cancer [, ]. HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them promising anticancer agents [, , , ].

Q3: Which HDAC isoforms does N-(2-aminophenyl)benzamide typically target?

A3: N-(2-aminophenyl)benzamide derivatives have been reported to exhibit varying degrees of selectivity for different HDAC isoforms. Some show selectivity for Class I HDACs, particularly HDAC1, HDAC2, and HDAC3 [, , , ], while others demonstrate broader inhibitory activity across multiple isoforms [].

Q4: What are the structural features of N-(2-aminophenyl)benzamide important for HDAC inhibition?

A4: The N-(2-aminophenyl)benzamide moiety itself acts as a zinc-binding group, which is essential for chelating the zinc ion in the catalytic site of HDACs [, ]. Modifications to the benzamide ring, such as the addition of capping groups, can significantly impact potency and selectivity for different HDAC isoforms [, , ].

Q5: Can you give examples of modifications to the N-(2-aminophenyl)benzamide structure that influence HDAC inhibition?

A5: Studies have shown that incorporating heterocyclic capping groups, like oxazolines, thiazolines, and imidazolines, can increase potency and selectivity towards specific HDAC isoforms [, ]. Other modifications, such as introducing substituents on the benzamide ring, have also been explored for optimizing HDAC inhibitory activity [].

Q6: How do N-(2-aminophenyl)benzamide-based HDAC inhibitors affect cancer cells at the cellular level?

A6: These inhibitors can induce histone H3K9 acetylation [, ], downregulate the expression of proteins like cyclin E [], and impact EGFR mRNA and protein levels [] in cancer cells.

Q7: How do structural modifications to the N-(2-aminophenyl)benzamide scaffold impact its anticancer activity?

A7: Researchers have investigated the structure-activity relationship (SAR) of N-(2-aminophenyl)benzamide extensively [, ]. Modifications to the core structure, such as adding substituents or changing the size and nature of capping groups, can significantly influence the compound's potency, selectivity for HDAC isoforms, and ultimately, its anticancer activity.

Q8: Can you provide specific examples of how SAR studies have guided the development of more potent N-(2-aminophenyl)benzamide-based HDAC inhibitors?

A8: Introducing a chiral oxazoline capping group led to the development of a highly potent and selective HDAC3 inhibitor []. Similarly, adding a 4-acetylamino group to the benzamide ring resulted in Acetyldinaline, a compound with significant antileukemic activity and improved therapeutic index compared to its parent compound [, , ].

Q9: How have computational chemistry approaches been utilized in the study of N-(2-aminophenyl)benzamide derivatives?

A9: Computational methods, like molecular docking [, , ] and QSAR modeling [, ], have proven valuable in understanding the interactions of N-(2-aminophenyl)benzamide derivatives with HDACs and predicting their activity. These approaches provide insights into the binding modes, structural features crucial for activity, and guide the design of novel and more potent inhibitors.

Q10: What in vitro models have been used to assess the anticancer activity of N-(2-aminophenyl)benzamide derivatives?

A10: Various human cancer cell lines, including MCF-7, A549, DU145, HCT116 [], Jurkat, HeLa [], U937, PC-3 [], and SW707 [], have been utilized to investigate the antiproliferative effects of these compounds.

Q11: What in vivo models have been employed to evaluate the anticancer efficacy of N-(2-aminophenyl)benzamide-based compounds?

A11: Animal models, such as rats with implanted osteosarcoma, methylnitrosourea-induced mammary carcinoma, acetoxymethyl-methylnitrosamine-induced colorectal adenocarcinoma [], and the Brown Norway acute myelocytic leukemia (BNML) model [, , ], have been used to study the in vivo efficacy and toxicity of these compounds.

Q12: Has the development of resistance to N-(2-aminophenyl)benzamide derivatives been observed?

A12: Yes, in the BNML rat model, researchers observed the development of resistance to Acetyldinaline after repeated administrations []. This highlights the importance of understanding resistance mechanisms and exploring strategies to overcome them.

Q13: Are there other potential therapeutic applications for N-(2-aminophenyl)benzamide derivatives besides cancer?

A13: Yes, one study explored the potential of a novel HDAC inhibitor, K-183, containing the N-(2-aminophenyl)benzamide moiety, in a rat model of cardiac hypertrophy []. While K-183 did not prevent hypertrophy, it showed some beneficial effects on heart function. This suggests that further exploration of these compounds for other diseases influenced by HDAC activity is warranted.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.